molecular formula C8H16O B3025573 1,2-Dimethylcyclohexanol CAS No. 5402-29-9

1,2-Dimethylcyclohexanol

Cat. No. B3025573
CAS RN: 5402-29-9
M. Wt: 128.21 g/mol
InChI Key: RAZWADXTNBRANC-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O . Its molecular weight is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3 .


Synthesis Analysis

The synthesis of 1,2-Dimethylcyclohexanol involves various methods . One method involves the reaction with lithium aluminium tetrahydride and aluminium trichloride in diethyl ether for 4 hours at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylcyclohexanol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . It has two defined stereocentres .


Chemical Reactions Analysis

1,2-Dimethylcyclohexanol can undergo various chemical reactions. For instance, 1,2-dimethylcyclohexene can react with the ethylene glycol acetal of acrolein in methylene chloride in the presence of 25 mol % of BF3.0Et2 at -78 to -10°C for 2 hours, yielding a 70% yield of the cycloadduct .


Physical And Chemical Properties Analysis

1,2-Dimethylcyclohexanol has a molecular weight of 128.215 . It has a normal boiling temperature, critical temperature, and critical pressure . The density of 1,2-Dimethylcyclohexanol varies with temperature and pressure .

Scientific Research Applications

Molecular Dynamics Studies

1,2-Dimethylcyclohexanol and related compounds like cyclo-octanol and cycloheptanol have been studied for their ability to form plastic crystals. These substances can be supercooled to exhibit a glass transition, a phenomenon explored using techniques like dielectric spectroscopy and differential scanning calorimetry (DSC). This research contributes to the understanding of molecular dynamics in different plastic phases and their kinetic freezing processes (Tyagi & Murthy, 2001).

Catalytic Reduction Studies

1,2-Dimethylcyclohexanol has also been investigated in the context of catalytic reduction. For example, when dimedone is catalytically reduced, it results in the formation of compounds like 3,3-dimethylcyclohexanol-1, indicating the potential for synthesis pathways involving 1,2-Dimethylcyclohexanol or its derivatives (Wibaut & Gitsels, 2010).

Synthesis of Polysubstituted Cyclohexanones

The chemical has relevance in the synthesis of novel polysubstituted cyclohexanones. This process is conducted efficiently at room temperature using catalytic amounts of sodium methoxide, resulting in products that could have biological significance (Geirsson, Árnadóttir, & Jónsson, 2004).

Green Chemistry Applications

In green chemistry, dimethyl carbonate chemistry has been expanded to include reactions with aliphatic alcohols and phenols, facilitated by catalysts like p-toluenesulfonic acid and AlCl3. This research opens up new possibilities for the application of 1,2-Dimethylcyclohexanol in environmentally friendly chemical processes (Jin, Hunt, Clark, & McElroy, 2016).

Catalysis and Dehydrogenation Studies

1,2-Dimethylcyclohexanol is relevant in studies involving the dehydrogenation of cyclohexanones to phenols, particularly with catalyst systems like Pd(TFA)2/2-dimethylaminopyridine. This research provides insights into the role of Pd nanoparticles in these catalytic processes (Pun, Diao, & Stahl, 2013).

Synthesis of Chiral Compounds

The compound also finds application in the synthesis of chiral 1,2-diols, prepared from alpha-aminoxylated aldehydes or cyclohexanone. These syntheses are essential for the production of enantio- and diastereoselective compounds, critical in various chemical and pharmaceutical applications (Jiao, Kawasaki, & Yamamoto, 2009).

Safety And Hazards

1,2-Dimethylcyclohexanol is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1,2-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZWADXTNBRANC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928047
Record name 1,2-Dimethylcyclohexan-1-ol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylcyclohexanol

CAS RN

1333-45-5, 5402-29-9
Record name Dimethylcyclohexanol
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Record name Cyclohexanol,2-dimethyl-
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Record name 1,2-Dimethylcyclohexan-1-ol
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Record name Dimethylcyclohexanol
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Record name 1,2-dimethylcyclohexan-1-ol
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Record name 1,2-Dimethylcyclohexanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
TD Nevitt, GS Hammond - Journal of the American Chemical …, 1954 - ACS Publications
The pyrolysis of cis-and trans-1, 2-dimethylcyclohexyl acetates leads to the formation of large amounts of 2-methylmethyl-enecyclohexane. However, the cis isomer gives 5-10% 1, 2-…
Number of citations: 51 pubs.acs.org
KG Rutherford, RM Ottenbrite - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
The hydrogen phthalate ester of trans-l,2-dimethylcyclohexanol was prepared by using phthalic anhydride enriched in 18 O. The ester was partially decomposed at 128. An observed …
Number of citations: 6 cdnsciencepub.com
Y Senda, J Ishiyama, S Imaizumi - Tetrahedron, 1975 - Elsevier
13 C NMR spectra of a series of stereoisomeric substituted 1-methylcyclohexanols have been determined. The ring carbon resonances of the isomers having an equatorial OH group …
Number of citations: 37 www.sciencedirect.com
RM Delaney, S Middleton… - Australian Journal of …, 1970 - CSIRO Publishing
The stereoisomeric 4-t-butyl-2,2-dimethylcyclohexanols undergo different essentially stereospecific reactions with phosphoric acid to give different types of dehydration products. The …
Number of citations: 2 www.publish.csiro.au
MS Newman, S Blum - Journal of the American Chemical Society, 1964 - ACS Publications
Treatment,'-diformylbiphenyl with trisdimethylaminophosphine yields 9, 10-dihydro-9, 10-epoxyphenan-threne (I) in high yield. Two other dialdehydes are cyclized to the epoxides II and …
Number of citations: 164 pubs.acs.org
WS Johnson, R Owyang - Journal of the American Chemical …, 1964 - ACS Publications
Formolysis of 5-methyl-5-hexenyl^-nitrobenzenesulfonate gave cyclized material in only 39% yield. The remainder of the product consisted mainly of compounds arising from attack by …
Number of citations: 21 pubs.acs.org
E Zadok, Y Mazur - Angewandte Chemie International Edition in …, 1982 - Wiley Online Library
5 Ozonation on SiO 2 of trans-1, 2-dimethylcyclohexane led to trans-1, 2-dimethylcyclohexanol (62%). cis-1, 2-dimethylcyclohexanol (0.5%), dimethylcyclohexanones (21%) and 2-…
Number of citations: 0 onlinelibrary.wiley.com
RM Ottenbrite - 1966 - scholar.uwindsor.ca
An isotope study of the thermal decomposition of the hydrogen phthalate ester of trans-1, 2-dimethylcyclohexanol in which 0^® was incorporated into the carbonyl function of 18 the …
Number of citations: 3 scholar.uwindsor.ca
S Wassenaar - 1969 - scholar.uwindsor.ca
Hydrogen phthalate esters were prepared from cis-and trans-1, 2-dimethylcyclohexanol, cis-and trans-1-phenyl-2-methylcyclohexanol and 1-phenyl-2-methylcyclohexanol-2, 6, 6-d^. A …
Number of citations: 2 scholar.uwindsor.ca
JRL Smith, GB Shul'pin - Tetrahedron letters, 1998 - Elsevier
The dinuclear manganese complex [LMn IV (O) 3 Mn IV L](PF 6 ) 2 , where L is 1,4,7-trimethyl-1,4,7-triazacyclononane, catalyses the oxygenation of alkanes by peroxyacetic acid or by …
Number of citations: 151 www.sciencedirect.com

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